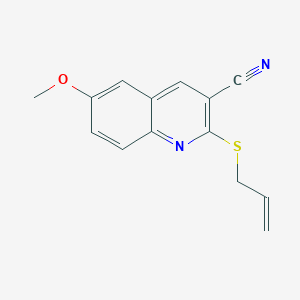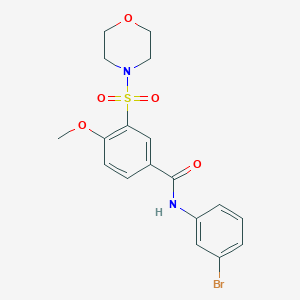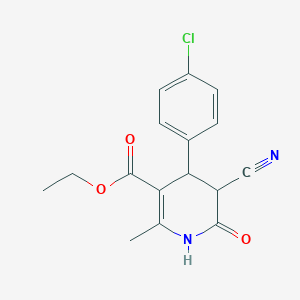
6-Methoxy-2-prop-2-enylsulfanylquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-2-prop-2-enylsulfanylquinoline-3-carbonitrile is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promising results in various experiments, and its unique properties have made it a subject of interest in the field of chemistry.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-2-prop-2-enylsulfanylquinoline-3-carbonitrile is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes that are involved in bacterial and fungal cell wall synthesis. This leads to the destruction of the cell wall and ultimately the death of the microorganism.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as cancer cells. It has also been shown to have antioxidant properties, which may make it a potential candidate for the development of new drugs to treat oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-Methoxy-2-prop-2-enylsulfanylquinoline-3-carbonitrile in lab experiments is its unique properties. This compound has been shown to have antibacterial, antifungal, and anticancer properties, which make it a potential candidate for the development of new drugs. However, one limitation of using this compound is that it is relatively new, and more research is needed to fully understand its properties and potential applications.
Direcciones Futuras
There are a number of future directions for the study of 6-Methoxy-2-prop-2-enylsulfanylquinoline-3-carbonitrile. One potential direction is the development of new antibiotics based on this compound. Another potential direction is the study of its potential use in cancer treatment. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.
Métodos De Síntesis
The synthesis of 6-Methoxy-2-prop-2-enylsulfanylquinoline-3-carbonitrile involves a series of chemical reactions. The starting material used in the synthesis is 2-methoxy-3-methylquinoline, which is reacted with propargyl bromide under basic conditions to form 2-propargyl-3-methylquinoline. This compound is then reacted with sodium hydride and ethyl cyanoacetate to form this compound.
Aplicaciones Científicas De Investigación
6-Methoxy-2-prop-2-enylsulfanylquinoline-3-carbonitrile has been studied for its potential applications in scientific research. This compound has been shown to have antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Propiedades
Fórmula molecular |
C14H12N2OS |
|---|---|
Peso molecular |
256.32 g/mol |
Nombre IUPAC |
6-methoxy-2-prop-2-enylsulfanylquinoline-3-carbonitrile |
InChI |
InChI=1S/C14H12N2OS/c1-3-6-18-14-11(9-15)7-10-8-12(17-2)4-5-13(10)16-14/h3-5,7-8H,1,6H2,2H3 |
Clave InChI |
BJUFDSMCXJJJCK-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(C(=C2)C#N)SCC=C |
SMILES canónico |
COC1=CC2=CC(=C(N=C2C=C1)SCC=C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Amino-4-(2,3-dichlorophenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259447.png)
![ethyl (2Z)-5-amino-6-cyano-7-(5-methylfuran-2-yl)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B259448.png)



![Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone](/img/structure/B259483.png)

![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine](/img/structure/B259487.png)
![Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B259488.png)


![8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one](/img/structure/B259501.png)
![(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone](/img/structure/B259502.png)